1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol
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Overview
Description
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol is a chemical compound that features a cyclopentane ring substituted with a bis(2-hydroxyethyl)amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol typically involves the reaction of cyclopentanone with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 30-35°C. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of solvent-free conditions and the use of green chemistry principles can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine intermediate can be reduced to form the final amine product.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of this compound.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mechanism of Action
The mechanism of action of 1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups can form hydrogen bonds and coordinate with metal ions, making it a potential chelating agent. Additionally, its structural features allow it to participate in various biochemical pathways, influencing enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane (Bis-Tris): A similar compound used as a buffering agent in biochemical applications.
N,N-Bis(2-hydroxyethyl)amino-2-propanol: Another compound with similar structural features used in various chemical reactions.
Uniqueness
1-{[Bis(2-hydroxyethyl)amino]methyl}cyclopentan-1-ol is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H21NO3 |
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Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-[[bis(2-hydroxyethyl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO3/c12-7-5-11(6-8-13)9-10(14)3-1-2-4-10/h12-14H,1-9H2 |
InChI Key |
PNPDUEYFCXOPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN(CCO)CCO)O |
Origin of Product |
United States |
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